molecular formula C16H16Cl2N4O B2458768 5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide CAS No. 1798728-28-5

5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide

Cat. No.: B2458768
CAS No.: 1798728-28-5
M. Wt: 351.23
InChI Key: FJEBVJDRKAMSEB-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine atoms and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific conditions, such as using amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-2-(piperidin-1-yl)pyridine-3-carboxamide
  • 5,6-dichloro-N-(pyridin-3-yl)pyridine-3-carboxamide
  • 5,6-dichloro-N-[2-(morpholin-1-yl)pyridin-3-yl]pyridine-3-carboxamide

Uniqueness

5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both piperidine and carboxamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-dichloro-N-(2-piperidin-1-ylpyridin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c17-12-9-11(10-20-14(12)18)16(23)21-13-5-4-6-19-15(13)22-7-2-1-3-8-22/h4-6,9-10H,1-3,7-8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEBVJDRKAMSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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